N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide
Description
N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide is a cyclopropanecarboxamide derivative characterized by a piperidine core substituted at the 4-position with a methyl group bearing a cyclopropanecarboxamide moiety. The piperidine nitrogen is further functionalized with an oxolan-3-yl (tetrahydrofuran-3-yl) group. This structural motif combines a rigid cyclopropane ring, a piperidine scaffold, and an oxygen-containing heterocycle (oxolane), which may influence its physicochemical properties, receptor binding, and metabolic stability .
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-14(12-1-2-12)15-9-11-3-6-16(7-4-11)13-5-8-18-10-13/h11-13H,1-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJQWALRNNNIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide typically involves multiple steps. One common route starts with the preparation of 1-(oxolan-3-yl)piperidin-4-amine, which is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Cyclopropanecarboxamide)
Structural Differences :
Pharmacological Implications :
- The oxolan-3-yl group in the target compound may enhance solubility and reduce CNS penetration, suggesting divergent therapeutic or toxicological profiles.
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
Structural Differences :
- This analog features a 1-phenylcyclopropane core with a 4-methoxyphenoxy substituent and N,N-diethylamide groups .
Pharmacokinetic Insights :
Goxalapladib and Other Naphthyridine Derivatives
Structural Differences :
Therapeutic Relevance :
- Goxalapladib targets atherosclerosis via phospholipase A2 inhibition, illustrating the versatility of cyclopropanecarboxamides in non-CNS applications . The target compound’s oxolane group could similarly modulate enzyme interactions.
1-[1-(Hydroxyimino)Ethyl]-N-(2-Methoxyphenyl)Cyclopropanecarboxamide
Structural Differences :
- This derivative includes a hydroxyiminoethyl group and a 2-methoxyphenyl substituent, emphasizing the role of hydrogen-bonding motifs .
- The target compound’s oxolane may provide analogous hydrogen-bonding capacity but with greater conformational rigidity.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₄H₁₉N₃O₂
- Molecular Weight : 273.4 g/mol
- CAS Number : 2640845-09-4
The structure of this compound features a piperidine ring, an oxolane moiety, and a cyclopropanecarboxamide group. These unique structural components contribute to its biological activity by enabling interactions with various molecular targets.
The compound primarily exhibits its biological effects through the inhibition of specific enzymes, particularly protein tyrosine phosphatases (PTPs). PTPs play crucial roles in cellular signaling pathways, and their inhibition can lead to significant therapeutic outcomes in conditions such as cancer and metabolic disorders .
Therapeutic Applications
Research has indicated that this compound may possess:
- Anticancer Properties : By inhibiting PTPs, the compound may disrupt cancer cell signaling pathways, potentially leading to reduced tumor growth.
- Anti-inflammatory Effects : The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains .
Case Studies and Experimental Data
-
Antimicrobial Activity :
- In vitro studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide | Piperidine ring, oxolane moiety | Strong inhibition of PTPs |
| 1-(oxolan-3-yl)piperidin-4-amines | Similar piperidine structure | Antibacterial properties against Gram-positive bacteria |
The comparative analysis highlights the unique structural features of this compound that contribute to its distinctive biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
